

# Comparative Cross-Reactivity Profile of the Autotaxin Inhibitor BI-2545

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Compound of Interest		
Compound Name:	BI-2545	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **BI-2545**, a potent Autotaxin (ATX) inhibitor, with relevant alternative compounds. The information is intended to assist researchers in evaluating the selectivity of **BI-2545** for their experimental needs. All data is presented with supporting experimental context.

### Introduction to BI-2545 and Autotaxin Inhibition

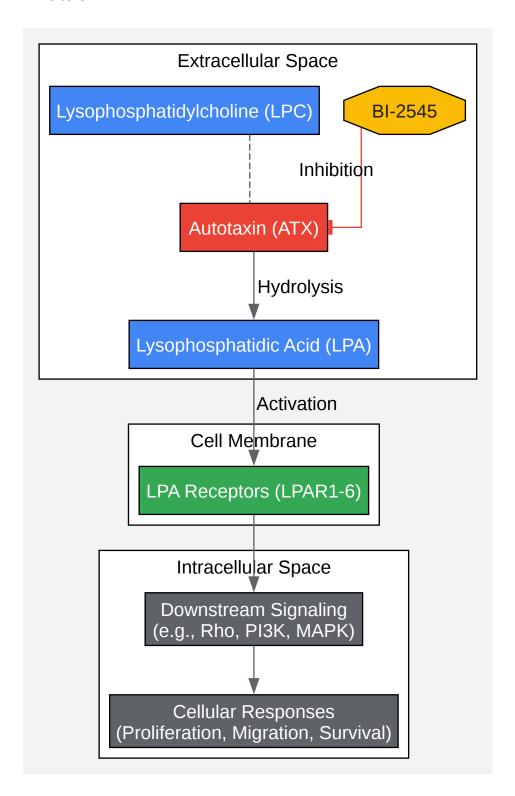
**BI-2545** is a highly potent, single-digit nanomolar inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis, making it a significant target for therapeutic intervention in diseases like idiopathic pulmonary fibrosis (IPF).[1][4] **BI-2545** was developed through the optimization of an earlier ATX inhibitor, PF-8380, to improve upon its pharmacokinetic and safety profiles. A critical aspect of a chemical probe's utility is its selectivity. This guide examines the off-target profile of **BI-2545** to provide a clear understanding of its specificity.

## The Autotaxin-LPA Signaling Pathway

Autotaxin is a secreted phosphodiesterase that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid, lysophosphatidic acid (LPA). LPA then acts on a family of G-protein coupled receptors (GPCRs), known as LPAR1-6, to trigger a



range of cellular responses. Understanding this pathway is crucial for contextualizing the effects of ATX inhibitors.



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Caption: The ATX-LPA signaling pathway and the inhibitory action of **BI-2545**.

# **Comparative Selectivity and Potency**

The selectivity of a chemical probe is defined by its potency at the intended target versus off-targets. **BI-2545** demonstrates high potency for human ATX with an IC50 of 2.2 nM. Its development from PF-8380 was aimed at improving selectivity, particularly concerning the hERG channel, a common source of cardiac toxicity.

Compound	Primary Target	IC50 (nM)	hERG IC50
BI-2545	Human ATX	2.2	> 10,000
PF-8380	ATX	3.0	480

Table 1: Potency and

hERG Liability

Comparison. This

table highlights the

improved safety

profile of BI-2545 over

its predecessor, PF-

8380, regarding hERG

inhibition.

To further characterize its specificity, **BI-2545** was screened against a broad panel of pharmacological targets. At a concentration of 10  $\mu$ M, which is approximately 4,500-fold its ATX IC50, **BI-2545** showed some cross-reactivity with a limited number of receptors and ion channels.



Off-Target	Assay Type	BI-2545 % Inhibition @ 10 μM	Reference
L-type Calcium Channel	Radioligand Binding	80%	
Na+ Channel Site 2	Radioligand Binding	66%	
GABA/PBR	PRESTO-TANGO Screen	64%	_
Norepinephrine Transporter	Radioligand Binding	61%	
5-HT2a	Radioligand Binding	55%	
5HT2A	PRESTO-TANGO Screen	51%	_
Sigma1	PRESTO-TANGO Screen	51%	_

Table 2: Off-Target

Profile of BI-2545.

This table summarizes

the significant cross-

reactivity observed for

BI-2545 at a high

concentration (10

 $\mu M$ ). It is important to

note that these

interactions occur at

concentrations

significantly higher

than those required

for effective ATX

inhibition.

# **Experimental Methodologies**



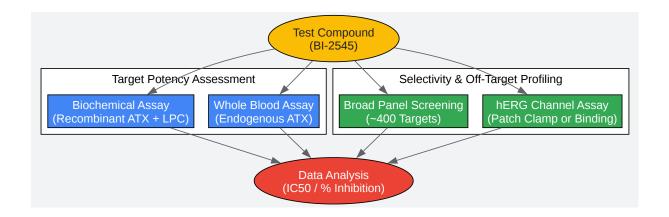




The data presented in this guide were generated using established in vitro assays. While detailed, proprietary protocols are not publicly available, the principles of these methods are described below.

- 1. ATX Enzyme Activity Assay: The potency of inhibitors against ATX is typically determined using a biochemical assay. A mass-spectrometry-based method is often employed, which measures the conversion of the natural substrate, lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA) by recombinant ATX enzyme. The IC50 value is calculated by measuring the reduction in LPA formation across a range of inhibitor concentrations.
- 2. Whole Blood Assay: To assess inhibitor potency in a more physiologically relevant matrix, whole blood assays are utilized. In these experiments, the inhibitor is added to fresh human or rat whole blood, and its ability to block the endogenous ATX activity is measured. This assay provides insight into the compound's performance in the presence of plasma proteins and other blood components.
- 3. Broad Panel Selectivity Screening: To determine the cross-reactivity profile, inhibitors are tested against a large number of diverse pharmacological targets. This is often done through collaborations with specialized screening services.
- Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radioactive ligand from its target receptor or channel.
- PRESTO-TANGO Selectivity Screen: This is a high-throughput method that utilizes
  engineered cell lines to detect the functional activation or inhibition of a wide array of Gprotein coupled receptors (GPCRs).





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Caption: A generalized workflow for evaluating the potency and selectivity of a chemical probe.

### Conclusion

**BI-2545** is a highly potent and selective inhibitor of Autotaxin, demonstrating a substantial improvement in its safety and selectivity profile over its predecessor, PF-8380, particularly with regard to hERG channel inhibition. While broad panel screening reveals some off-target interactions at a high concentration of 10  $\mu$ M, the significant window between its on-target potency (IC50 = 2.2 nM) and these off-target effects confirms its suitability as a selective tool compound for studying the biological functions of the ATX-LPA axis. Researchers should, however, remain aware of the potential for these off-target activities when using **BI-2545** at high micromolar concentrations in their experimental systems.

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